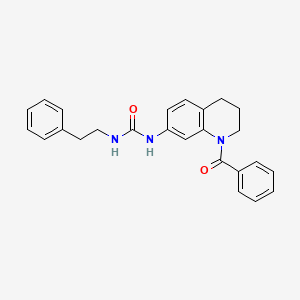

3,8-Dimethyl-2-phenylquinoline-4-carboxylic acid

カタログ番号 B2931583

CAS番号:

899011-50-8

分子量: 277.323

InChIキー: LAGXAKIJSYQAOP-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

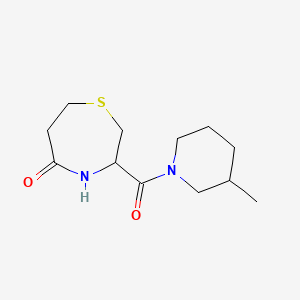

“3,8-Dimethyl-2-phenylquinoline-4-carboxylic acid” is a compound used for proteomics research . It has a molecular formula of C18H15NO2 and a molecular weight of 277.32 .

Synthesis Analysis

The synthesis of quinoline-4-carboxylic acids, such as “3,8-Dimethyl-2-phenylquinoline-4-carboxylic acid”, can be achieved through the Doebner hydrogen-transfer reaction . This reaction involves anilines possessing electron-withdrawing groups, which are known to give products in low yields when used in the conventional Doebner reaction . The reaction can be applied to not only anilines having electron-withdrawing groups but also those having electron-donating groups and can be used in the large-scale synthesis of bioactive molecules .Molecular Structure Analysis

The molecular structure of “3,8-Dimethyl-2-phenylquinoline-4-carboxylic acid” is represented by the formula C18H15NO2 . Unfortunately, the specific details about the molecular structure were not found in the search results.Chemical Reactions Analysis

The Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups . This reaction can be applied to not only anilines having electron-withdrawing groups but also those having electron-donating groups and can be used in the large-scale synthesis of bioactive molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of “3,8-Dimethyl-2-phenylquinoline-4-carboxylic acid” include a molecular formula of C18H15NO2 and a molecular weight of 277.32 . Unfortunately, the specific details about the physical and chemical properties were not found in the search results.科学的研究の応用

Synthetic Pathways and Derivatives

- Facile Synthesis of Tetrahydropyrimido Quinoline Derivatives: The synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its reactivity towards various chemical reagents has been explored, highlighting the potential for creating a range of quinoline derivatives with potential antimicrobial activity. This research points to the versatility of quinoline compounds in synthesizing pharmacologically relevant structures (Elkholy & Morsy, 2006).

Antitumor Agents

- DNA-Intercalating Antitumor Agents: Phenyl-substituted derivatives of quinoline have been synthesized and evaluated for their antitumor activity, demonstrating the potential of quinoline derivatives as "minimal" DNA-intercalating agents with solid tumor activity. This highlights the role of quinoline compounds in developing new cancer therapies (Atwell, Baguley, & Denny, 1989).

Crystal Forms and Solvent Effects

- Alternative Crystal Forms Through Solvent Interactions: The crystallization of a V-shaped diquinoline derivative demonstrates how solvent choice affects the resulting crystal form, showcasing the importance of quinoline derivatives in understanding crystal engineering and material science (Alshahateet et al., 2015).

Photolabile Protecting Groups

- Photolabile Protecting Group for Carboxylic Acids: The development of a photolabile protecting group based on brominated hydroxyquinoline for carboxylic acids illustrates the utility of quinoline derivatives in photochemistry and the controlled release of biological messengers (Fedoryak & Dore, 2002).

Molecular and Crystal Structures

- Molecular and Crystal Structures of Tetrahydroquinoline Carboxylates: The structural analysis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates reveals insights into the molecular arrangements and potential applications in material science and drug design (Rudenko et al., 2013).

NMDA Receptor Antagonists

- Glycine Site on NMDA Receptor Antagonism: The synthesis and evaluation of 2-carboxy-tetrahydroquinoline derivatives derived from kynurenic acid for antagonist activity at the glycine site on the NMDA receptor highlight the therapeutic potential of quinoline derivatives in treating neurological disorders (Carling et al., 1992).

特性

IUPAC Name |

3,8-dimethyl-2-phenylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-11-7-6-10-14-15(18(20)21)12(2)17(19-16(11)14)13-8-4-3-5-9-13/h3-10H,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGXAKIJSYQAOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(C(=N2)C3=CC=CC=C3)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,8-Dimethyl-2-phenylquinoline-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

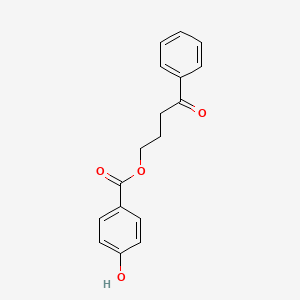

4-Oxo-4-phenylbutyl 4-hydroxybenzoate

877227-20-8

![3-[(2-Aminophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2931501.png)

![[4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2931502.png)

![N-(1H-benzo[d]imidazol-2-yl)-5-(4-methoxyphenyl)oxazole-2-carboxamide](/img/structure/B2931503.png)

![tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate oxalate(2:1)](/img/no-structure.png)

![4-Azaspiro[2.3]hexane hemioxalate](/img/structure/B2931510.png)

![(3R,5S)-3,5-dimethyl-1-[(E)-2-nitroethenyl]piperazine](/img/structure/B2931511.png)

![N-([2,3'-bifuran]-5-ylmethyl)-3-bromobenzamide](/img/structure/B2931512.png)

![1-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2931513.png)

![6-Bromo-3-({4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2931521.png)